molecular formula C24H27NO5 B342208 Octyl 2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate

Octyl 2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B342208
M. Wt: 409.5 g/mol
InChI Key: NRMNFIYQFWDLPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of isoindole derivatives, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyphenyl isocyanate with an appropriate phthalic anhydride derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, including temperature control, solvent selection, and the use of catalysts to accelerate the reaction rate.

Chemical Reactions Analysis

Types of Reactions

Octyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Octyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Octyl 2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its octyl group provides additional hydrophobicity, enhancing its interactions with lipid membranes and potentially improving its bioavailability.

Properties

Molecular Formula

C24H27NO5

Molecular Weight

409.5 g/mol

IUPAC Name

octyl 2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C24H27NO5/c1-3-4-5-6-7-10-15-30-24(28)17-13-14-18-19(16-17)23(27)25(22(18)26)20-11-8-9-12-21(20)29-2/h8-9,11-14,16H,3-7,10,15H2,1-2H3

InChI Key

NRMNFIYQFWDLPP-UHFFFAOYSA-N

SMILES

CCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3OC

Canonical SMILES

CCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3OC

Origin of Product

United States

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